RPI-1

Übersicht

Beschreibung

RPI-1 ist ein kompetitiver, potenter ATP-abhängiger Ret-Kinase-Inhibitor. Er ist bekannt für seine Antitumor-Eigenschaften und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt. Die Verbindung hemmt die Proliferation menschlicher medullären Schilddrüsenkarzinom-TT-Zellen durch die gezielte Ret-Tyrosinphosphorylierung, Ret-Proteinexpression und die Aktivierung von PLCgamma, ERKs und AKT .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RPI-1 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 5,6-Dimethoxy-1-indanon mit 4-Hydroxybenzaldehyd beinhalten. Die Reaktion wird typischerweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt, gefolgt von Cyclisierungs- und Oxidationsschritten, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RPI-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann zu Hydrochinonen führen.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Indolinon-Molekülteil.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Verschiedene substituierte Indolinone

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Kinaseinhibition und verwandte chemische Reaktionen zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs, insbesondere bei Ret-Kinase-Mutationen, untersucht.

Industrie: Wird bei der Entwicklung neuer Kinaseinhibitoren und verwandter Pharmazeutika eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen durch die Hemmung der Ret-Tyrosinkinase aus. Es bindet an die ATP-Bindungsstelle der Kinase und verhindert die Phosphorylierung und anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zu einer verringerten Zellproliferation, erhöhter Apoptose und verringertem Tumorwachstum .

Wissenschaftliche Forschungsanwendungen

Neuroscience

RPI-1 is being investigated for its potential neuroprotective effects, which could lead to therapeutic advancements for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound may help in preserving neuronal integrity and function by modulating neuroinflammatory pathways and reducing oxidative stress in neural cells .

Cancer Research

This compound has shown promising results in cancer research, particularly as a Ret tyrosine kinase inhibitor. In studies involving medullary thyroid carcinoma cells, this compound demonstrated significant antiproliferative activity. Specifically, it inhibited tumor growth in xenograft models by 81% compared to control groups . The compound's IC50 values for cell proliferation were notably lower in RET mutant-transfected cells, indicating its targeted efficacy against specific oncogenic mutations .

Case Study: Medullary Thyroid Carcinoma

- Objective : Evaluate the antitumor activity of this compound.

- Method : Oral administration of this compound to nude mice bearing subcutaneous TT xenograft tumors.

- Results :

- Tumor growth inhibition: 81% (P < .001).

- Plasma calcitonin levels decreased significantly (P = .01).

- 25% of treated mice were tumor-free after treatment.

Antioxidant Applications

The antioxidant properties of this compound are being explored for their potential benefits in formulating dietary supplements aimed at reducing oxidative stress. Its ability to scavenge free radicals can contribute to cellular protection against damage associated with various diseases, including cardiovascular disorders and aging-related conditions .

Pharmaceutical Development

This compound's unique chemical structure allows for modifications that can enhance drug efficacy and minimize side effects. Researchers are investigating its use as a scaffold for developing new therapeutic agents that can target specific biological pathways, thereby improving treatment outcomes in various diseases .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for examining enzyme interactions and signaling pathways. Its application aids researchers in understanding complex biological processes, particularly those related to cancer biology and neurodegeneration .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroscience | Neuroprotective effects in neurodegenerative diseases | Potential modulation of neuroinflammation and oxidative stress reduction |

| Cancer Research | Inhibition of tumor growth in medullary thyroid carcinoma | 81% tumor growth inhibition; IC50 values indicate targeted efficacy |

| Antioxidant Applications | Reduction of oxidative stress | Potential formulation of supplements for cellular protection |

| Pharmaceutical Development | Scaffold for new drug development | Enhancements in efficacy and side effect reduction through structural modifications |

| Biochemical Research | Study of enzyme interactions and signaling pathways | Insights into complex biological processes |

Wirkmechanismus

RPI-1 exerts its effects by inhibiting the Ret tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sunitinib: Ein weiterer Kinaseinhibitor mit breiterer Zielspezifität.

Vandetanib: Hemmt die Ret-Kinase und andere Tyrosinkinasen.

Cabozantinib: Zielt auf mehrere Kinasen ab, darunter Ret, MET und VEGFR2.

Einzigartigkeit

RPI-1 ist einzigartig in seiner hohen Spezifität für die Ret-Kinase, was es zu einem wertvollen Werkzeug für die Untersuchung von Ret-assoziierten Signalwegen und die Entwicklung gezielter Krebstherapien macht .

Biologische Aktivität

RPI-1, a compound primarily investigated for its biological activity in the context of plant-pathogen interactions, has garnered attention due to its role in enhancing resistance against various pathogens. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and implications for agricultural practices.

Overview of this compound

This compound, or Resistance Protein Interactor 1, is a protein associated with the recognition of specific pathogen effectors in plants. It is part of a broader class of resistance (R) proteins that play a crucial role in plant immunity. The biological activity of this compound is particularly significant in the context of potato crops, where it interacts with various pathogens, including Phytophthora infestans, the causative agent of late blight.

The primary mechanism through which this compound exerts its biological activity involves the recognition of pathogen-derived effector proteins. This recognition triggers a series of defense responses within the plant:

- Effector Recognition : this compound recognizes specific effectors from pathogens, leading to an immune response.

- Signal Transduction : Upon recognition, this compound activates signaling pathways that enhance the plant's defensive capabilities.

- Defense Gene Activation : The activation of defense-related genes results in physical and biochemical barriers against pathogens.

Research Findings

Recent studies have elucidated the biological activity of this compound through various experimental approaches. Below are key findings from recent research:

Table 1: Summary of Key Research Findings on this compound

Case Study 1: Potato Late Blight Resistance

In a comprehensive study conducted by Witek et al., transgenic potato lines expressing this compound were evaluated for their resistance to Phytophthora infestans. The study found that these lines exhibited reduced disease severity and enhanced expression of defense-related genes compared to non-transgenic controls.

Case Study 2: Broader Pathogen Resistance

Another significant study by Vleeshouwers et al. explored the role of this compound in conferring resistance against Pseudomonas syringae. In this study, plants expressing this compound showed a robust immune response characterized by rapid cell death at infection sites and increased accumulation of reactive oxygen species (ROS), which are critical for pathogen containment.

Implications for Agriculture

The biological activity of this compound presents several implications for agricultural practices:

- Breeding Programs : Incorporating this compound into breeding programs can enhance crop resilience against major pathogens.

- Sustainable Practices : Utilizing plants with enhanced resistance reduces reliance on chemical pesticides, promoting sustainable agricultural practices.

- Future Research Directions : Further research is needed to explore the potential of this compound in other crops and its interactions with diverse pathogens.

Eigenschaften

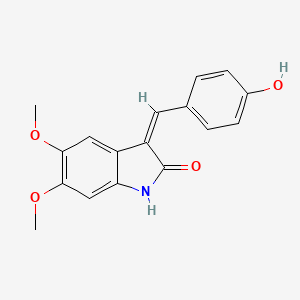

IUPAC Name |

(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMCYNBVCGIHC-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-03-2 | |

| Record name | RPI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPI-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1)?

A1: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (this compound) primarily targets the RET (rearranged during transfection) receptor tyrosine kinase. [, , , , , ] It demonstrates inhibitory activity against both wild-type and mutant forms of RET, including those associated with multiple endocrine neoplasia type 2A (MEN2A) and MEN2B. [, , ]

Q2: How does this compound interact with RET?

A2: While the precise binding mode of this compound to RET requires further investigation, it is suggested to involve a mechanism distinct from the initial design concept. [] Docking studies hint at a novel binding interaction scheme with the RET tyrosine kinase domain. []

Q3: What are the downstream effects of this compound's interaction with RET?

A3: Inhibiting RET with this compound leads to a cascade of downstream effects, including:

- Reduced phosphorylation of RET: This is a direct consequence of kinase inhibition. [, ]

- Suppression of downstream signaling pathways: this compound effectively blocks key pathways like ERK1/2, AKT, PLCγ, and STAT3, which are usually activated by RET. [, , , ]

- Inhibition of cell proliferation and invasion: This effect is observed in various cell lines, including those derived from medullary thyroid carcinoma (MTC). [, , , , ]

- Induction of apoptosis: this compound can trigger caspase-dependent apoptosis in certain cancer cells. []

Q4: Does this compound impact other signaling pathways besides RET?

A4: Yes, research suggests that this compound also inhibits other tyrosine kinases, including Met, Jak2, and potentially EGFR. [, , , ] This multi-kinase targeting contributes to its broader anti-tumor activity by simultaneously affecting multiple signaling pathways crucial for tumor growth, survival, and invasion.

Q5: What is the role of cofilin in the context of this compound and MTC?

A5: Studies indicate that cofilin, a protein regulating actin dynamics, is upregulated by RET activation and plays a role in MTC cell migration, invasion, and proliferation. [, ] this compound treatment reduces cofilin expression, subsequently affecting MTC cell motility. [, ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: While the provided abstracts do not provide specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize compounds like this compound.

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: Yes, researchers have explored the SAR of this compound by synthesizing and evaluating analogs. For instance, replacing the indolinone core with a β-carboline scaffold while retaining the 3-[(4-hydroxyphenyl)methylidene] moiety resulted in compounds with comparable RET inhibitory activity. [] This suggests the 3-[(4-hydroxyphenyl)methylidene] group is critical for activity, while the core structure can tolerate modifications.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: The provided research utilizes a combination of techniques, including:

- Immunoblotting: To assess the phosphorylation status of RET and other signaling proteins. [, , ]

- Cell proliferation and invasion assays: To evaluate the impact of this compound on cell behavior. [, , , , ]

- Gene expression analysis: To study changes in gene expression profiles upon this compound treatment. []

Q9: Have any formulation strategies been explored to improve this compound's properties?

A9: One study mentions the use of this compound in a targeted drug delivery nanosystem for pancreatic cancer therapy. [] Although details are limited, this suggests efforts to enhance this compound's delivery and efficacy. Further research might explore formulations to improve its solubility, bioavailability, and target specificity.

Q10: What is known about the dissolution and solubility of this compound?

A10: The abstracts do not provide details on the dissolution and solubility of this compound. These properties are critical for drug absorption and bioavailability. Future studies could investigate the dissolution rate and solubility of this compound in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its absorption characteristics.

Q11: What in vitro models have been used to study this compound?

A11: Researchers have employed various cell lines, including:

- NIH3T3 fibroblasts: Transfected with RET mutants to study the effects of this compound on cell proliferation and anchorage-independent growth. []

- Human MTC cell lines (TT, MZ-CRC-1): To investigate the impact of this compound on RET signaling, cell proliferation, invasion, and apoptosis. [, , , , , , , ]

- Human umbilical vein endothelial cells (HUVECs): To assess the effects of this compound on angiogenesis. []

Q12: What in vivo models have been used to assess this compound?

A12: this compound has been tested in mouse xenograft models of:

- Medullary thyroid carcinoma (MTC): Demonstrating inhibition of tumor growth, reduction in calcitonin levels (a biomarker for MTC), and potential for complete tumor regression. []

- Lung cancer: Showing significant reduction in spontaneous lung metastases and inhibition of angiogenesis in primary tumors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.